毒蕈碱

描述

Muscimol is a naturally occurring psychoactive compound found primarily in the Amanita muscaria mushroom, also known as the fly agaric. It is classified as an isoxazole and is known for its potent effects on the central nervous system. Muscimol acts as a selective agonist for the gamma-aminobutyric acid type A receptor, leading to its sedative, hypnotic, and hallucinogenic properties .

作用机制

Target of Action

Muscimol is a potent psychoactive compound found in certain mushrooms, most notably the Amanita muscaria and related species . The primary targets of Muscimol are the GABA-A receptors in the brain . These receptors are crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Mode of Action

Muscimol acts as a potent and selective orthosteric agonist for the GABA-A receptor . By mimicking the inhibitory neurotransmitter GABA, Muscimol activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability .

Biochemical Pathways

Muscimol enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain . This action boosts inhibitory neurotransmission across neural pathways . It affects receptor subtypes differently, changing how neurons communicate with each other through chemicals and agonist effect .

Pharmacokinetics

It is known that muscimol is very soluble in water, slightly soluble in ethanol, and very soluble in methanol , which may influence its bioavailability.

Result of Action

Muscimol’s interaction with GABA-A receptors can lead to a calming effect . It has significant effects on the central nervous system, including the ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage . The diverse pharmacological effects of Muscimol, from neuroprotection and pain relief to cognitive modulation and anticonvulsant properties, underscore its therapeutic potential across a range of neurological and psychiatric disorders .

Action Environment

Environmental factors such as soil composition, climate, and the age of the mushroom significantly influence Muscimol content . One mushroom might contain a high level of Muscimol while another, growing just a few feet away, has much less . These factors can influence the compound’s action, efficacy, and stability.

科学研究应用

Muscimol has a wide range of scientific research applications:

Chemistry: Used as a tool to study gamma-aminobutyric acid type A receptor mechanisms and synaptic transmission.

生化分析

Biochemical Properties

Muscimol interacts with the GABA A receptor, a major inhibitory neurotransmitter in the vertebrate brain . By mimicking the inhibitory neurotransmitter GABA, muscimol activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Cellular Effects

Muscimol exerts significant effects on the central nervous system. Its ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage makes it a compound of great interest in neuropharmacology . It has been shown to treat stress and anxiety, ease muscular pain, and promote restorative sleep .

Molecular Mechanism

Muscimol is a potent GABA A agonist, activating the receptor for the brain’s principal inhibitory neurotransmitter, GABA . Muscimol binds to the same site on the GABA A receptor complex as GABA itself, as opposed to other GABAergic drugs such as barbiturates and benzodiazepines which bind to separate regulatory sites .

Temporal Effects in Laboratory Settings

Muscimol shares pharmacological properties with other GABAA receptor agonists used in clinical settings for anxiety and epilepsy treatment . Consumption of Amanita muscaria can lead to several side effects including confusion, dizziness, agitation, ataxia, changes in visual and auditory perception, and distortions in spatial and temporal awareness .

Dosage Effects in Animal Models

In animal models, muscimol has been found to increase the survival rate in sub-lethal dose of lipopolysaccharide-treated mice (from 7% to 100%) within 72 hours . Muscimol inhibited serum TNFα, IL-1β, and IL-12 production in a dose-dependent manner .

Metabolic Pathways

Muscimol is recognized as a potent agonist for ionotropic GABA-A receptors. By mimicking the inhibitory neurotransmitter GABA, muscimol activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons .

Transport and Distribution

The core of muscimol’s structure involves a five-membered ring that interacts with the receptor in cells . This ring has a hydrogen atom bonded to nitrogen. Such details, including neurons, studies, cells, and receptor, are crucial for its activity within the human brain .

Subcellular Localization

“Specific” binding of [3 H]muscimol (11.5 nM), related to GABA receptors, occurred in subcellular particles prepared from 4-, 8-, and 12-day cultures of embryonic (14-to 15-day-old) mouse cerebrum, but not to particles prepared from 20-to 45-day cultures . This suggests that muscimol may be localized in specific subcellular compartments during certain stages of cellular development .

准备方法

Synthetic Routes and Reaction Conditions

Muscimol can be synthesized through the decarboxylation of ibotenic acid, which is also found in Amanita muscaria mushrooms. The decarboxylation process can be initiated by heat, drying, or an acidic environment . Another method involves the acid-base extraction process, where the mushroom material is treated with a mild acid to convert muscimol to its water-soluble form. After filtering out the solid residues, the solution is treated with a base, causing muscimol to precipitate .

Industrial Production Methods

Industrial production of muscimol typically involves the extraction from dried Amanita muscaria mushroom caps. The extraction process includes solvent extraction using non-polar solvents such as dichloromethane or chloroform. The crude muscimol obtained is then purified through recrystallization or chromatographic techniques .

化学反应分析

Types of Reactions

Muscimol undergoes several types of chemical reactions, including:

Decarboxylation: Conversion of ibotenic acid to muscimol.

Oxidation and Reduction: Muscimol can be oxidized or reduced under specific conditions, although these reactions are less common.

Substitution: Muscimol can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Decarboxylation: Heat, drying, or acidic conditions.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Major Products

The primary product of the decarboxylation of ibotenic acid is muscimol. Other reactions may yield various substituted derivatives of muscimol, depending on the reagents and conditions used .

相似化合物的比较

Muscimol is often compared to other psychoactive compounds such as psilocybin and lysergic acid diethylamide. While all three can alter perceptions and thoughts, muscimol operates through unique pathways in the brain, specifically targeting gamma-aminobutyric acid type A receptors. This makes its effects more sedative and hypnotic compared to the more intense psychedelic effects of psilocybin and lysergic acid diethylamide .

Similar Compounds

Psilocybin: Found in magic mushrooms, acts on serotonin receptors.

Lysergic Acid Diethylamide: A synthetic compound known for its powerful psychedelic effects.

Gamma-Hydroxybutyrate: Another gamma-aminobutyric acid receptor agonist with sedative properties.

Muscimol’s unique action on gamma-aminobutyric acid type A receptors and its natural occurrence in Amanita muscaria mushrooms make it a compound of significant interest in both scientific research and potential therapeutic applications.

属性

IUPAC Name |

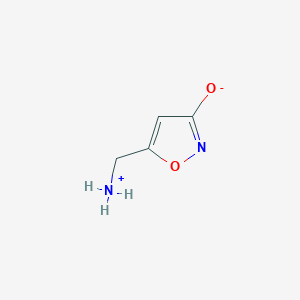

5-(aminomethyl)-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-2-3-1-4(7)6-8-3/h1H,2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQHPWUVQPJPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Record name | MUSCIMOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041069 | |

| Record name | Muscimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. Formerly used as a sedative and an anti-emetic. (EPA, 1998), Solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | MUSCIMOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Muscimol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000294 [mmHg] | |

| Record name | Muscimol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Molecular orbital calculations have been carried out on muscimol. The calculated properties of the molecules are related to the ability of muscimol to displace (3)H-labeled GABA (gamma-butyric acid) from the postsynaptic receptors of human cerebellum, & it is suggested that the dominant influence on the gabaergic activity is the pi-electron distribution in heterocyclic ring., Previous electrophysiological studies have shown that the GABA(A)-receptor agonist muscimol is able to markedly increase the firing rate of rat nigral dopamine (DA) neurons. This action of the drug is paradoxical since local microiontophoretic application of the drug is associated with a clearcut inhibition of these neurons. ... An attempt was made to analyze the mechanism of this action of the drug /in this study/. Administration of muscimol (0.25-4.0 mg/kg, iv) was associated with a dose-dependent increase in firing rate as well as an increased bursting activity of the nigral DA neurons. Both these effects of muscimol were clearly antagonised by intravenous administration of the NMDA receptor antagonist MK 801(1 mg/kg) or by intracerebroventricular administration of the broad-spectrum excitatory amino acid receptor antagonist kynurenic acid. Furthermore, pretreatment with PNU 156561A (40 mg/kg, iv, 5-8 ht), a compound that raised endogenous kynurenic acid levels about 9 times, also clearly antagonized the actions of muscimol. Indeed, this treatment reversed the excitatory action of muscimol into an inhibitory effect on the nigral DA neurons. Here, /it is reported/ that the excitatory action of muscimol is mediated indirectly by release of glutamate., In many neurons, increased rates of firing are accompanied by expression of the proto-oncoprotein Fos. ... Fos-like immunoreactivity in the mamillary body and the anterior thalamus /was examined/ following unilateral injections of ... muscimol into the ventral tegmental nucleus of Gudden (VTN). These injections resulted in a marked increase in Fos-like immunoreactivity ipsilaterally in both the medial mamillary nucleus and in its principle thalamic projection targets, the anteroventral and anteromedial thalamic nuclei. Since the projection from the VTN to the mamillary body has been shown to contain a substantial GABAergic component, these results are likely to reflect a disinhibition of mamillothalamic circuitry resulting from suppression of tonic inhibitory inputs arising in the VTN. | |

| Record name | MUSCIMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

2763-96-4 | |

| Record name | MUSCIMOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Muscimol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2763-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muscimol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002763964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muscimol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | muscimol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3(2H)-Isoxazolone, 5-(aminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Muscimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(aminomethyl)isoxazol-3-ol hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUSCIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5M179TY2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUSCIMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

347 °F decomposes (EPA, 1998), 175 °C (decomposes) | |

| Record name | MUSCIMOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MUSCIMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Muscimol and what is its primary mechanism of action?

A1: Muscimol is a naturally occurring compound found in the Amanita muscaria mushroom. It acts as a potent and selective agonist of the GABAA receptor, mimicking the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system. [, , , , ]

Q2: How does Muscimol binding to GABAA receptors affect neuronal activity?

A2: Muscimol binding enhances the effects of GABA at the GABAA receptor, a ligand-gated chloride channel. This leads to increased chloride ion influx into neurons, causing hyperpolarization and reducing their excitability. [, , , , ]

Q3: What are the typical behavioral and physiological effects of Muscimol administration?

A3: Muscimol induces a range of dose-dependent effects, including sedation, anxiolysis, muscle relaxation, and at higher doses, hallucinations, and amnesia. These effects are primarily attributed to its inhibitory action on neuronal activity in various brain regions. [, , , , , , ]

Q4: Does Muscimol affect food intake?

A4: Yes, research indicates that Muscimol administration can stimulate feeding behavior in animals, even in satiated states. Studies in sheep demonstrated that intracerebroventricular administration of Muscimol elicited feeding behavior for both concentrate and roughage diets, suggesting a potential role in appetite regulation. [, ]

Q5: How does Muscimol affect learning and memory?

A6: Studies in mice demonstrate that Muscimol, when microinjected into the dorsal hippocampus, can induce amnesia. Interestingly, this amnesia can be reversed by subsequent administration of Muscimol, indicating a phenomenon called state-dependent learning (SDL). []

Q6: Does Muscimol interact with other neurotransmitter systems in the brain?

A7: Research suggests complex interactions between Muscimol and other neurotransmitter systems. For instance, studies in mice revealed cross-state-dependent learning between Muscimol and agonists of the serotonin receptors 5-HT1A and 5-HT7, suggesting interplay between the GABAergic and serotonergic systems in memory formation. [, ]

Q7: Can Muscimol influence pain perception?

A8: Studies in rats have shown that intrathecal administration of Muscimol can produce antinociceptive effects in both somatic and visceral pain models. This effect appears to be mediated, at least in part, through its interaction with spinal GABAA receptors. [, ]

Q8: What is the molecular formula and weight of Muscimol?

A8: Muscimol has the molecular formula C4H6N2O2 and a molecular weight of 114.10 g/mol.

Q9: Is there information available regarding the material compatibility, stability under various conditions, or catalytic properties of Muscimol based on the provided research?

A9: The provided research primarily focuses on the pharmacological and physiological effects of Muscimol mediated by its interaction with GABAA receptors. Information regarding its material compatibility, stability under various conditions, or catalytic properties is not extensively covered in these studies.

Q10: Is there research on computational chemistry modeling, structure-activity relationship studies, or specific analytical techniques used for Muscimol characterization in the provided articles?

A11: While the provided research focuses on the biological effects of Muscimol, it does not delve deeply into computational modeling, detailed SAR studies, or specific analytical techniques for its characterization. Some studies utilized radioligand binding assays with [3H]Muscimol to investigate its interaction with GABAA receptors, but detailed analytical characterization is not a primary focus. [, , , , ]

Q11: Is there information available on the pharmacokinetics of Muscimol, such as absorption, distribution, metabolism, and excretion, in the provided research?

A11: The provided research primarily focuses on the pharmacodynamic effects of Muscimol, with less emphasis on its detailed pharmacokinetic properties.

Q12: Is there information available regarding the environmental impact, degradation, quality control, immunogenicity, drug-transporter interactions, biocompatibility, or biodegradability of Muscimol based on the provided research?

A12: The provided research primarily emphasizes the pharmacological and physiological aspects of Muscimol, with limited information on its environmental impact, degradation, quality control, immunogenicity, drug-transporter interactions, biocompatibility, or biodegradability.

Q13: What are some key historical milestones and future directions in Muscimol research?

A17: Research on Muscimol has provided valuable insights into the function of GABAA receptors and their role in various neurological and physiological processes. Future studies could explore its potential therapeutic applications, such as in the treatment of epilepsy, anxiety disorders, and pain, while further investigating its safety profile and potential for tolerance development. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676789.png)